2-(Biphenyl-4-yl)-5-phenylthiazole
Description
Properties
Molecular Formula |
C21H15NS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-phenyl-2-(4-phenylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H15NS/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H |
InChI Key |
KFSFOYXSNDRKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Implications :
- The sulfur atom in thiazole may increase metabolic stability compared to oxazole, as sulfur-containing heterocycles are less prone to oxidative degradation.
Tetrazole-Based Biphenyl Derivatives (e.g., ACC519T, Candesartan)
Structural Differences : Tetrazole rings (e.g., in ACC519T) replace the thiazole core, introducing additional nitrogen atoms and acidic protons (pKa ~4.9 for tetrazoles) .
Biological Activity :
- ACC519T (benzimidazole-N-biphenyl tetrazole) demonstrated augmented vasoconstrictive responses to phenylephrine in rabbit iliac arteries, unlike candesartan, a clinically used angiotensin II receptor blocker (ARB) .
- Valsartan intermediates (e.g., N-[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl derivatives) highlight the importance of tetrazole’s acidic proton for binding to angiotensin receptors .
Key Comparison :
Imidazole-Based Antifungal Agents
Structural Differences : Imidazole-containing compounds (e.g., 3-aryl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes) feature a five-membered ring with two nitrogen atoms, differing from thiazole’s N-S configuration .
Functional Implications :
- Imidazole derivatives exhibit antifungal activity by inhibiting cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) .
Preparation Methods
General Procedure and Optimization
In a representative protocol, α-bromo-4-biphenylacetophenone (1.0 equiv) is refluxed with thiourea (1.2 equiv) in anhydrous ethanol for 2–4 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HBr. Yields typically range from 65% to 85%, depending on substituent electronic effects. For electron-deficient aryl groups, extended reflux times (up to 6 hours) improve cyclization efficiency.
Key Modifications:
-
Solvent Systems : Replacing ethanol with dimethylformamide (DMF) accelerates the reaction (1–2 hours) but necessitates careful pH control during workup to prevent byproduct formation.
-
Anhydrous Conditions : Use of molecular sieves or inert gas atmospheres minimizes hydrolysis of α-bromo ketones, enhancing yields by ~15%.
Suzuki-Miyaura Cross-Coupling for Biphenyl Integration
Post-functionalization via Suzuki-Miyaura cross-coupling enables precise installation of the biphenyl moiety. This two-step approach first synthesizes a halogenated thiazole intermediate, which is then coupled with biphenylboronic acid.
Synthesis of 4-Iodo-5-phenylthiazole
Bromination or iodination of 5-phenylthiazole at the 4-position is achieved using N-iodosuccinimide (NIS) or bromine in acetic acid. Iodination proceeds selectively at the 4-position due to the directing effect of the thiazole sulfur.
Cross-Coupling Conditions
The iodinated intermediate is reacted with biphenylboronic acid (1.5 equiv) under palladium catalysis. A optimized protocol uses Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours. This method affords this compound in 70–90% yield, with excellent regioselectivity.
Catalytic Systems Compared:
| Catalyst | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 88 | 12 |
| PdCl₂(PPh₃)₂ | PPh₃ | 65 | 24 |
| Pd(dba)₂ | XPhos | 82 | 18 |
Microwave-Assisted Cyclization in Green Solvents
Microwave irradiation significantly accelerates thiazole formation while reducing solvent volumes. A green chemistry approach employs glycerol as a recyclable solvent.
Procedure and Efficiency
A mixture of α-bromo-4-biphenylacetophenone (1.0 equiv) and 2-cyanothioacetamide (1.1 equiv) in anhydrous glycerol is irradiated at 40–45 Watts for 3.5–4.5 minutes. The reaction achieves near-quantitative conversion (95–98%) due to rapid dielectric heating, which enhances cyclization kinetics. Workup involves precipitation in ice-water, yielding this compound-2-carbonitrile, which is hydrolyzed to the target compound under mild acidic conditions.
Advantages:
-
Reduced Reaction Time : 4 minutes vs. 2–6 hours for conventional heating.
-
Solvent Sustainability : Glycerol is recovered and reused for 3–5 cycles without yield loss.
Propargyl Alcohol-Based Cyclization with Calcium Catalysis
A stereoselective route utilizes propargyl alcohols and thioamides under calcium triflate catalysis.
Mechanistic Insights
The reaction proceeds via alkyne activation by Ca(OTf)₂, forming a thiirenium ion intermediate that undergoes [2+3] cycloaddition with the thioamide. This method achieves excellent stereocontrol, favoring the trans-isomer (>20:1 dr).
Synthetic Protocol
A mixture of 1-(biphenyl-4-yl)prop-2-yn-1-ol (1.0 equiv) and thiobenzamide (1.2 equiv) is heated with Ca(OTf)₂ (5 mol%) and Bu₄NPF₆ (5 mol%) at 120°C under solvent-free conditions. The reaction completes in 25–40 minutes, yielding this compound in 89% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–85 | 2–6 h | High | Industrial |
| Suzuki Cross-Coupling | 70–90 | 12–24 h | Moderate | Lab-scale |
| Microwave/Glycerol | 90–95 | 4–5 min | High | Pilot-scale |
| Calcium Catalysis | 85–89 | 25–40 min | Moderate | Lab-scale |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Biphenyl-4-yl)-5-phenylthiazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between biphenyl-4-carboxaldehyde derivatives and thioamide precursors. For example, refluxing substituted benzaldehydes with thioamides in ethanol under acidic conditions (e.g., glacial acetic acid) yields thiazole derivatives . Optimization can include solvent selection (e.g., ethanol vs. DMF), temperature control (reflux vs. microwave-assisted heating), and catalyst screening (e.g., Lewis acids) to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, aromatic C-H stretches) .
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and carbon environments, with biphenyl and phenyl substituents showing distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z) .
- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection or GC-MS for volatile derivatives .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s HOMO-LUMO gaps, polarizability, and charge distribution. These studies correlate with experimental UV-Vis spectra and electrochemical behavior. For instance, the electron-rich thiazole core may enhance π-conjugation, influencing optoelectronic applications . Software like Gaussian or ORCA can simulate molecular orbitals and electrostatic potential maps to guide material design .
Q. What strategies resolve contradictions in crystallographic data for structurally similar thiazole derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from polymorphic variations or twinning. Using single-crystal X-ray diffraction (SC-XRD) with SHELX software , researchers can refine structures by:
- Adjusting thermal displacement parameters.
- Testing alternative space groups (e.g., P2₁/c vs. P-1).
- Applying twin-law corrections for overlapping reflections . Cross-validation with powder XRD or solid-state NMR ensures consistency .
Q. How can structural modifications of this compound enhance its biological activity?
- Methodological Answer : Rational design involves:
- Functionalization : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring to modulate binding affinity to biological targets .
- Heterocycle Fusion : Incorporating triazole or tetrazole moieties (e.g., via Click chemistry) to improve solubility or mimic cofactor interactions .
- Structure-Activity Relationship (SAR) Studies : Screening derivatives against enzyme assays (e.g., kinase inhibition) and comparing IC₅₀ values to identify pharmacophoric motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
